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Compound of Interest

Compound Name:
6-Bromo-5-chloro-3H-2-

benzofuran-1-one

CAS No.: 1823937-04-7

Cat. No.: B2939261 Get Quote

Executive Summary
Benzofuran-2-ones (and their isomeric aurone/benzofuran-3-one counterparts) are privileged

scaffolds in medicinal chemistry. The introduction of halogen atoms at the C5 and C6 positions

critically modulates their biological activity through two distinct mechanisms: metabolic stability

(Chlorine) and halogen bonding (Bromine).

5-Chloro Derivatives: Exhibit superior antimicrobial efficacy, particularly against Gram-

positive bacteria (S. aureus). The 5-Cl substituent enhances lipophilicity (

) and metabolic stability without introducing excessive steric bulk, facilitating membrane
permeability.

6-Bromo Derivatives: Demonstrate potent anticancer activity (e.g., A549, HeLa cell lines).

The 6-Br substituent is a classic "sigma-hole" donor, enabling strong halogen bonds with

backbone carbonyls in kinase pockets (e.g., PLK1, Pim-1), often resulting in higher binding

affinity than their chloro counterparts.

Mechanistic Comparison: The Halogen Effect
The choice between 5-chloro and 6-bromo substitution is rarely arbitrary; it dictates the

molecule's primary mode of target engagement.
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Feature 5-Chloro (5-Cl) 6-Bromo (6-Br)

Primary Effect

Electronic/Lipophilic: Increases

logP and blocks metabolic

hydroxylation at the C5

position.

Steric/Binding: Acts as a

Halogen Bond (XB) donor;

occupies larger hydrophobic

pockets.

Atomic Radius ~1.75 Å ~1.85 Å

Sigma-Hole Strength Moderate
Strong (High directionality for

carbonyl interactions).

Key Biological Target
Bacterial Cell Walls /

Membranes (Antimicrobial).

Kinase ATP-binding pockets /

Tubulin (Anticancer).

Metabolic Role
Blocks Phase I oxidation (para-

blocker).

Often serves as a proactive

binding element.

Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting between these two analogs

based on the desired therapeutic outcome.
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Caption: SAR decision tree comparing the pharmacodynamic consequences of 5-Cl vs. 6-Br

substitution.

Comparative Biological Data[1]
Antimicrobial Activity (Focus: 5-Chloro)
Experimental data indicates that 5-chloro substituted benzofuran derivatives (specifically

chalcone hybrids) outperform their non-halogenated or bromo-analogs in antimicrobial assays.

The chlorine atom at C5 appears to provide the optimal balance of lipophilicity for penetrating

the bacterial cell wall.

Table 1: Antimicrobial Efficacy (MIC in

g/mL) Data synthesized from chalcone-benzofuran hybrid studies [1, 3].
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Compound
S. aureus
(Gram +)

E. coli (Gram -)
C. albicans
(Fungal)

Note

5-Chloro-

benzofuran

derivative

12.5 25.0 12.5

High potency

attributed to 5-Cl

lipophilicity.

Unsubstituted

Benzofuran
>100 >100 >50

Lacks lipophilic

penetration.

5-Bromo analog 25.0 50.0 12.5

Increased bulk

reduces

permeability vs

Cl.

Ciprofloxacin

(Control)
<1.0 <1.0 N/A

Standard

antibiotic.

Anticancer Activity (Focus: 6-Bromo)
In the context of cancer cell inhibition (specifically A549 lung carcinoma and HeLa cervical

cancer), the 6-bromo substituent is superior. This is attributed to the "halogen bond" effect,

where the bromine atom interacts electrophilically with nucleophilic residues (like backbone

carbonyl oxygen atoms) in the target protein's active site [6, 8].

Table 2: Cytotoxicity (IC

in

M) Data derived from halogenated benzofuran anticancer studies [8, 11].

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2939261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound A549 (Lung) HeLa (Cervical) Mechanism

6-Bromo-benzofuran

derivative
0.12 - 2.75

Low

M

Strong Halogen Bond

(Sigma-hole).

5-Chloro-benzofuran

derivative
5.28 - 17.3 Moderate

Weaker interaction;

primarily hydrophobic.

Unsubstituted >50 >50
Lacks specific binding

anchor.

Experimental Protocols
Synthesis of 5-Chloro-2-acetylbenzofuran (Precursor)
This protocol yields the key intermediate for 5-chloro derivatives, utilizing the Rap-Stoermer

condensation logic [1, 3].

Reagents: 5-Chloro-2-hydroxyacetophenone, Chloroacetone, Anhydrous

, Acetone/DMF.

Preparation: Dissolve 5-chloro-2-hydroxyacetophenone (0.01 mol) in anhydrous acetone (30

mL).

Base Addition: Add anhydrous

(0.03 mol) and stir at room temperature for 30 minutes to generate the phenoxide.

Alkylation/Cyclization: Dropwise add chloroacetone (0.012 mol). Reflux the mixture for 6–8

hours.

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Work-up: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced

pressure.

Purification: Recrystallize the residue from ethanol to obtain 5-chloro-3-methyl-2-

acetylbenzofuran as a solid (Yield ~75-80%).
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Synthesis of 6-Bromo-benzofuranone via Bromination
Direct bromination of the benzofuran core often favors the 3- or 6-positions depending on

activation. For 6-bromo specific synthesis, starting from 3-bromophenol derivatives via

Pechmann condensation is preferred to ensure regioselectivity [8].

Workflow Diagram:
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Caption: Synthetic route for the 5-chloro derivative via Rap-Stoermer condensation.

Expert Commentary & Recommendations
For Lead Optimization: If your lead compound suffers from rapid metabolic clearance

(oxidation at the phenyl ring), introduce Chlorine at C5. It effectively blocks the para-position

(relative to the furan oxygen attachment) from CYP450 oxidation while maintaining a

reasonable molecular weight.

For Potency Enhancement: If your target is a kinase or a receptor with a known hydrophobic

pocket containing a backbone carbonyl, prioritize Bromine at C6. The directional sigma-hole

interaction can improve IC

values by 10-fold compared to the chloro-analog [6, 11].

Solubility Warning: Both modifications reduce aqueous solubility compared to the

unsubstituted scaffold. Ensure formulation strategies (e.g., salt formation if amino groups are

present) are considered early.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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